(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 6-bromo-2H-chromene-3-carboxylic acid and 4-acetylphenylamine.
Formation of the Imine: The 4-acetylphenylamine is reacted with the 6-bromo-2H-chromene-3-carboxylic acid under acidic conditions to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the chromene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the chromene ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
(2Z)-2-[(4-methylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide: Contains a methyl group instead of an acetyl group, potentially altering its properties.
Uniqueness
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is unique due to the presence of both the bromine atom and the acetyl group, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-acetylphenyl)imino-6-bromochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-10(22)11-2-5-14(6-3-11)21-18-15(17(20)23)9-12-8-13(19)4-7-16(12)24-18/h2-9H,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUQLVJCBSEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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